An In-depth Technical Guide to the Physicochemical Properties of Bis(2-nitrophenyl) disulfide
An In-depth Technical Guide to the Physicochemical Properties of Bis(2-nitrophenyl) disulfide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(2-nitrophenyl) disulfide, a symmetrical aromatic disulfide, is a significant compound in organic synthesis and holds potential for various applications, including in materials science and as a precursor for pharmacologically active molecules. This technical guide provides a comprehensive overview of its core physical and chemical properties, detailed experimental protocols for its synthesis and purification, and an exploration of its reactivity. The information is presented to support its use in research and development, particularly within the pharmaceutical and chemical industries. Quantitative data is summarized in structured tables for ease of reference, and key experimental workflows are visualized to enhance understanding.
Core Physicochemical Properties
Bis(2-nitrophenyl) disulfide is a stable, crystalline solid at room temperature.[1] Its key physical and chemical identifiers and properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₈N₂O₄S₂ | [2][3] |
| Molecular Weight | 308.33 g/mol | [2] |
| CAS Number | 1155-00-6 | [2] |
| Appearance | Light yellow to brown/green powder/crystals | [2][4] |
| Melting Point | 194-197 °C | [5] |
| Solubility | Sparingly soluble in acetic acid, acetone, and ethanol. Insoluble in diethyl ether and water. | [6] |
| Stability | Stable under recommended storage conditions. | [4] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation and purity assessment of Bis(2-nitrophenyl) disulfide. Below are the expected spectral characteristics.
Infrared (IR) Spectroscopy
The IR spectrum of Bis(2-nitrophenyl) disulfide is characterized by the vibrational modes of its functional groups. Key expected absorption bands are detailed in the following table.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
| 3100-3000 | C-H Stretch | Aromatic (Ar-H) | Medium to Weak |
| 1600-1585 | C=C Stretch (in-ring) | Aromatic Ring | Medium |
| 1530-1500 | Asymmetric NO₂ Stretch | Nitro | Strong |
| 1500-1400 | C=C Stretch (in-ring) | Aromatic Ring | Medium |
| 1350-1330 | Symmetric NO₂ Stretch | Nitro | Strong |
| 550-500 | S-S Stretch | Disulfide | Weak |
Note: The NIST WebBook indicates the availability of an IR spectrum for this compound.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (typically δ 7.0-8.5 ppm) due to the ortho-substitution pattern of the benzene rings. The exact chemical shifts and coupling constants would be dependent on the solvent used (e.g., CDCl₃ or DMSO-d₆).[7][8]
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbon atoms in the aromatic rings. The chemical shifts will be influenced by the electron-withdrawing nitro group and the disulfide bridge.[7]
UV-Visible (UV-Vis) Spectroscopy
Experimental Protocols
Synthesis of Bis(2-nitrophenyl) disulfide
A well-established method for the synthesis of Bis(2-nitrophenyl) disulfide involves the reaction of o-chloronitrobenzene with sodium disulfide.[2][10]
Materials:
-
o-Chloronitrobenzene
-
Crystalline sodium sulfide (Na₂S·9H₂O)
-
Sulfur
-
95% Ethanol
-
Water
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser, dissolve crystalline sodium sulfide (1.5 moles) in 95% ethanol by heating on a steam bath.[10]
-
To the dissolved sodium sulfide, add finely ground sulfur (1.5 gram-atoms) and continue heating until the sulfur has completely dissolved, forming a brownish-red solution of sodium disulfide.[2]
-
In a separate larger flask, prepare a solution of o-chloronitrobenzene (2 moles) in 95% ethanol.[2]
-
Slowly add the sodium disulfide solution to the o-chloronitrobenzene solution. The initial addition should be slow due to the exothermic nature of the reaction.[2]
-
Once the addition is complete, heat the mixture on a steam bath, gently at first, and then at full heat for two hours.[2]
-
After cooling, filter the reaction mixture by suction to collect the solid product, which is a mixture of the disulfide and sodium chloride.[2]
-
Transfer the solid to a beaker and stir thoroughly with water to dissolve the sodium chloride.[2]
-
Filter the mixture again by suction to isolate the purified crystalline residue.[2]
-
Wash the residue on the filter with 95% ethanol to remove any unreacted o-chloronitrobenzene.[2]
Purification
The synthesized Bis(2-nitrophenyl) disulfide can be further purified by recrystallization from glacial acetic acid or benzene to yield yellow needles.[11]
Procedure (Recrystallization):
-
Dissolve the crude Bis(2-nitrophenyl) disulfide in a minimum amount of boiling glacial acetic acid or benzene.
-
Hot filter the solution to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
Chemical Properties and Reactivity
Reduction
The disulfide bond in Bis(2-nitrophenyl) disulfide is susceptible to reduction by various reducing agents. For instance, it can be reduced to the corresponding 2-aminothiophenol intermediate using sodium sulfite or sodium thiosulfate.[1] This reaction is a key step in the synthesis of benzothiazoles.[1]
Thiol-Disulfide Exchange
The disulfide bond can undergo thiol-disulfide exchange reactions. This process involves the nucleophilic attack of a thiolate on the disulfide bond, leading to the formation of a new disulfide and a new thiolate.[12][13] This reactivity is fundamental in many biological processes and can be exploited in dynamic covalent chemistry. The mechanism is generally considered to be an Sₙ2-type nucleophilic substitution.[14]
Use as a Synthetic Reagent
Bis(2-nitrophenyl) disulfide is a versatile reagent in organic synthesis, most notably as a precursor for 2-alkyl-substituted benzothiazoles.[1] The synthesis involves the reduction of the disulfide and subsequent cyclization with an appropriate acid.[1]
Proposed Reaction Mechanism for Benzothiazole Synthesis:
-
Reduction: Bis(2-nitrophenyl) disulfide is reduced to 2-aminothiophenol.[1]
-
SO₂ Generation: In the presence of an acid, a reducing agent like sodium sulfite generates sulfur dioxide.[1]
-
Acid Activation: The carboxylic acid is activated by the generated SO₂.[1]
-
Heterocyclization: The 2-aminothiophenol intermediate undergoes cyclization with the activated acid to form the benzothiazole ring.[1]
Applications in Drug Development and Research
While direct applications of Bis(2-nitrophenyl) disulfide as a therapeutic agent are not extensively documented, its structural motifs and reactivity are relevant to drug development.
-
Precursor for Biologically Active Molecules: As demonstrated, it is a key precursor for benzothiazoles, a class of compounds known for a wide range of biological activities, including antimicrobial and anticancer properties.[1]
-
Potential for Enzyme Inhibition: The electrophilic nature of the disulfide bond suggests it could react with nucleophilic residues (like cysteine) in the active sites of enzymes, leading to inhibition.[11] This mechanism is a common strategy in drug design.
-
Research Chemical: It is used as a carrier in PVC membrane electrodes for the sensing of zinc ions.
A hypothetical mechanism of action for the related "Bis(2-nitrophenyl) sulfite" suggests that it may act as a pro-drug, with the nitro groups being enzymatically reduced to generate reactive intermediates that can lead to the formation of covalent adducts with macromolecules or the production of reactive oxygen species.[11] Similar bioactivation pathways could be relevant for Bis(2-nitrophenyl) disulfide, warranting further investigation.
Safety and Handling
Standard laboratory safety precautions should be observed when handling Bis(2-nitrophenyl) disulfide. It is recommended to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The compound should be stored in a tightly closed container in a dry and well-ventilated place.[1]
Conclusion
Bis(2-nitrophenyl) disulfide is a valuable compound with well-defined physical properties and established synthetic utility. Its reactivity, particularly the susceptibility of the disulfide bond to reduction and nucleophilic attack, makes it a versatile building block in organic chemistry. While its direct role in drug development is still an emerging area, its function as a precursor to bioactive molecules and its potential for enzyme interaction highlight its importance for further research in medicinal chemistry and materials science. This guide provides a foundational resource for scientists and researchers working with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. researchgate.net [researchgate.net]
- 6. Disulfide, bis(2-nitrophenyl) [webbook.nist.gov]
- 7. rsc.org [rsc.org]
- 8. mason.gmu.edu [mason.gmu.edu]
- 9. benchchem.com [benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. benchchem.com [benchchem.com]
- 12. Thiol--Disulfide Exchange Reactions in the Mammalian Extracellular Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
